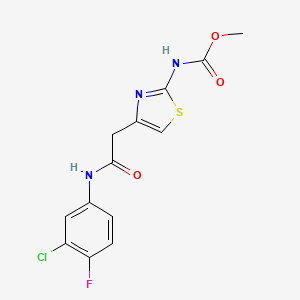

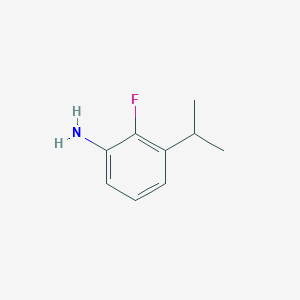

2-Fluoro-3-isopropylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-3-isopropylaniline is a chemical compound with the CAS Number: 1369881-49-1 . It has a molecular weight of 153.2 and its linear formula is C9H12FN . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H12FN . This indicates that the molecule is composed of 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 153.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.科学的研究の応用

Genetically Encoded Fluorescent Amino Acids

Fluorophores, including fluorinated amino acids, have been selectively introduced into proteins to study their structure, dynamics, and interactions. This approach facilitates biochemical and cellular studies by providing a powerful tool for observing proteins in vitro and in vivo (Summerer et al., 2006).

Synthesis and Applications of Fluorinated Amino Acids

Fluorinated analogues of amino acids, such as 3-fluorophenylalanine, have been synthesized and show potential for various biochemical applications. These compounds can be incorporated into proteins and peptides, altering their properties and functions, which could be useful in the development of novel pharmaceuticals and drugs (Wade et al., 1979).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids are essential tools in chemical biology, allowing for the non-invasive study of biological systems. They have been designed with unique photophysical properties for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution. This highlights the potential of fluorinated amino acids in understanding complex molecular processes (Cheng et al., 2020).

Biochemical Transformation Studies

The transformation of phenolic compounds into benzoates by an anaerobic consortium has been studied using fluorinated analogues. This research provides insights into biochemical pathways and mechanisms that could be relevant for understanding the reactivity and potential applications of fluorinated compounds in biological systems (Genthner et al., 1989).

Safety and Hazards

The safety information available indicates that 2-Fluoro-3-isopropylaniline is associated with some hazards. The compound is represented by the GHS07 pictogram and the signal word “Warning” is used . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It is known that fluorinated compounds often interact with various enzymes and receptors in the body .

Mode of Action

Fluorinated compounds are known to enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Biochemical Pathways

, fluorinated compounds are often involved in the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Fluorine is known to augment the pharmacokinetics of drugs .

Result of Action

Fluorinated compounds are known to have unique physicochemical properties that can influence their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-isopropylaniline . For instance, the Suzuki–Miyaura coupling reaction, which involves fluorinated compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

生化学分析

Biochemical Properties

It is known that the compound has a molecular weight of 153.2 .

Cellular Effects

It is crucial to understand how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is important to investigate how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-fluoro-3-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIIKUFAIFIFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine](/img/structure/B2990025.png)

![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)

![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)

![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2990028.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2990030.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2990034.png)

![N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2990035.png)

![N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990037.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2990039.png)